1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Descripción

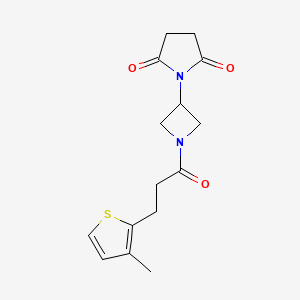

This compound features a pyrrolidine-2,5-dione core substituted with a 3-methylthiophen-2-yl group and a 3-propanoylazetidine moiety. Its structural complexity arises from the azetidine (four-membered nitrogen-containing ring) fused to the pyrrolidine-dione scaffold via a propanoyl linker. The 3-methylthiophen-2-yl group introduces electron-rich sulfur heterocyclic properties, which may influence pharmacokinetics and receptor interactions .

Propiedades

IUPAC Name |

1-[1-[3-(3-methylthiophen-2-yl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-10-6-7-21-12(10)2-3-13(18)16-8-11(9-16)17-14(19)4-5-15(17)20/h6-7,11H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNXQONXHIRYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves multiple steps. The synthetic route typically starts with the preparation of the 3-methylthiophen-2-yl group, followed by its attachment to a propanoyl group. This intermediate is then reacted with azetidin-3-yl and pyrrolidine-2,5-dione under specific conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the thiophenyl group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

The compound has shown significant potential in biological studies. Research indicates that it may interact with various enzymes and proteins, providing insights into enzyme kinetics and protein binding mechanisms. Such interactions are crucial for understanding metabolic pathways and developing inhibitors for specific biological targets.

Medicine

This compound has been investigated for its therapeutic potential, particularly in pain management and anti-inflammatory applications. Studies suggest that it may exhibit analgesic properties by modulating pain pathways in the body.

Case Study: Analgesic Activity

A study conducted on animal models demonstrated that the compound significantly reduced pain responses compared to control groups. This suggests its potential as a candidate for developing new analgesic medications.

Industry

In industrial applications, this compound is explored for its environmentally friendly properties. It can be utilized in the development of sustainable materials and processes, contributing to green chemistry initiatives.

Table 2: Potential Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Binds to enzymes affecting metabolic pathways |

| Receptor Modulation | Alters receptor activity influencing pain perception |

Mecanismo De Acción

The mechanism of action of 1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as analgesic or anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally and Functionally Similar Compounds

The compound’s pharmacological and structural features are best contextualized by comparing it to analogs within the pyrrolidine-2,5-dione family and related heterocyclic derivatives. Below is a systematic comparison:

Structural Comparison

| Compound Name / ID | Core Structure | Key Substituents/Modifications | Bioactivity Target |

|---|---|---|---|

| Target Compound | Pyrrolidine-2,5-dione | 3-(3-Methylthiophen-2-yl); azetidin-3-yl-propanoyl | Anticonvulsant, antinociceptive |

| 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione | 3-(1H-Indol-3-yl); substituted azaindole linker | Dual 5-HT1A/SERT inhibition |

| 1-(4-Bromophenyl)-3-(oxadiazolylthio)pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione | 4-Bromophenyl; oxadiazole-thio linker | Assay interference studies |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives (e.g., compound 9) | Pyrrolidine-2,5-dione | Methylene/acetamide linker; halogenated phenyl | Anticonvulsant (MES/6 Hz tests) |

Key Observations :

- Linker Flexibility: Unlike derivatives with methylene or acetamide linkers (e.g., compound 9 in ), the azetidin-3-yl-propanoyl group introduces steric constraints that may optimize binding to voltage-gated ion channels implicated in seizures .

Functional Comparison

Anticonvulsant Activity

- Indole Derivatives : 3-(1H-Indol-3-yl)pyrrolidine-2,5-diones () showed dual 5-HT1A/SERT binding but weaker anticonvulsant activity, highlighting the critical role of the methylthiophene group in seizure protection .

- Halogenated Analogs : Chlorine/trifluoromethyl substituents (e.g., compound 17 in ) improved potency but increased toxicity risks, underscoring the balance required in substituent selection .

Bioavailability and Pharmacokinetics

- The pyrrolidine-2,5-dione core generally confers moderate oral bioavailability due to its planar structure and hydrogen-bonding capacity. However, the azetidine-propanoyl modification in the target compound may reduce metabolic clearance compared to methylene-linked analogs, as seen in compound 4 (t₁/₂ = 4.2 hours) .

Table 1: Key Pharmacological Parameters

Notes:

Actividad Biológica

1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione, also known as compound CAS No. 1904062-75-4, has gained attention in the scientific community due to its unique chemical structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- A pyrrolidine-2,5-dione ring.

- A 3-methylthiophen-2-yl group.

- An azetidin-3-yl moiety.

This structural diversity contributes to its biological activity and makes it an interesting subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may exert effects by:

- Binding to certain enzymes or receptors , modulating their activity.

- Influencing pathways related to pain and inflammation , potentially offering analgesic and anti-inflammatory effects.

Anticancer Properties

Studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO) , which plays a role in tumor immune evasion. Inhibition of IDO can enhance antitumor immunity by preventing the degradation of tryptophan, thus promoting T-cell responses against tumors .

Analgesic and Anti-inflammatory Effects

The compound's potential as an analgesic has been explored through various in vitro and in vivo studies. Its ability to modulate pain pathways suggests it could serve as a basis for developing new pain management therapies. The presence of the thiophene group may enhance these effects by improving binding affinity to target receptors involved in pain signaling .

Case Studies

- In Vitro Studies : Research has demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies suggest that modifications in the chemical structure can lead to varied biological activities .

- In Vivo Studies : Animal models have shown promising results regarding the anti-inflammatory properties of pyrrolidine derivatives, indicating potential applications in treating inflammatory diseases .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-(1-(3-(3-Methylthiophen-2-yl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione?

- Methodology : The synthesis typically involves multi-step reactions, including acylation of the azetidine ring and cyclization with pyrrolidine-2,5-dione. Key parameters include:

- Temperature : Maintaining 0–5°C during acylation to prevent side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.

- Catalysts : Lewis acids like ZnCl₂ may accelerate cyclization .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) ensures high purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methylthiophene protons at δ 2.3–2.5 ppm, azetidine carbons at δ 50–60 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₈H₂₃N₂O₃S: 355.14 g/mol) .

- X-ray Crystallography : Resolve 3D conformation, particularly the azetidine-pyrrolidine dihedral angle (~120°) .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodology : Stability assays under:

- pH : Test solubility and degradation in buffers (pH 3–10). The compound is prone to hydrolysis in acidic conditions (pH < 4) due to lactam ring cleavage .

- Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the thiophene moiety .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives of this compound for enhanced biological activity?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on modifying the 3-methylthiophene group to improve hydrophobic interactions .

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity. Derivatives with electron-withdrawing groups on the azetidine ring show improved IC₅₀ values .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Methodology :

- Batch Comparison : Analyze impurities via HPLC-MS. Common byproducts include uncyclized intermediates (m/z +18 due to water adducts) .

- Dynamic NMR : Detect conformational isomers (e.g., chair vs. boat azetidine) causing split peaks. Use variable-temperature NMR to identify coalescence points .

Q. How can reaction fundamentals inform scalable synthesis protocols for this compound?

- Methodology :

- Flow Chemistry : Optimize continuous acylation-cyclization steps using microreactors (residence time < 5 min) to minimize decomposition .

- Design of Experiments (DoE) : Apply factorial design to evaluate factors (e.g., reagent stoichiometry, catalyst loading). Pareto charts identify temperature as the most significant variable (p < 0.01) .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

- Methodology :

- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .

- Microsomal Stability : Incubate with liver microsomes (human/rat). A half-life < 30 min suggests rapid hepatic clearance, necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.